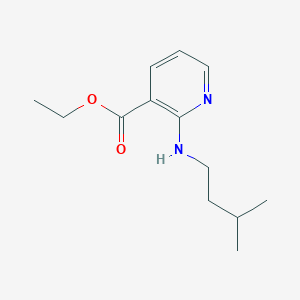

Ethyl 2-(isopentylamino)nicotinate

Description

Ethyl 2-(isopentylamino)nicotinate is a nicotinic acid derivative featuring an isopentylamino substituent at the 2-position of the pyridine ring and an ethyl ester group at the 3-position.

Properties

Molecular Formula |

C13H20N2O2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

ethyl 2-(3-methylbutylamino)pyridine-3-carboxylate |

InChI |

InChI=1S/C13H20N2O2/c1-4-17-13(16)11-6-5-8-14-12(11)15-9-7-10(2)3/h5-6,8,10H,4,7,9H2,1-3H3,(H,14,15) |

InChI Key |

AWSWJVYWIJEOEW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)NCCC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and available data for Ethyl 2-(isopentylamino)nicotinate and related compounds:

Physicochemical Properties

- Lipophilicity: The isopentylamino group in this compound likely increases its logP (partition coefficient) compared to ethyl nicotinate, which has a simpler structure. Ethyl 2-(benzylamino)-5-bromonicotinate, with a bromine atom and benzyl group, may exhibit even higher lipophilicity, influencing membrane permeability .

- Metabolic Stability: Ethyl nicotinate undergoes rapid hydrolysis to nicotinic acid in the skin, as shown in transdermal studies using Fick’s diffusion law and Michaelis-Menten kinetics . The amino substituents in this compound could slow metabolism by sterically hindering esterase activity.

Q & A

Q. Table 1: Comparative Reactivity of Nicotinate Derivatives

| Compound | Substituent | Reaction Rate (SNAr) | Reference |

|---|---|---|---|

| This compound | Isopentylamino | 0.12 μM⁻¹s⁻¹ | |

| Ethyl 2-(methylamino)nicotinate | Methylamino | 0.25 μM⁻¹s⁻¹ | |

| Ethyl nicotinate | None | N/A |

Q. Table 2: Key Analytical Parameters for Structural Validation

| Technique | Target Signal | Acceptable Range |

|---|---|---|

| ¹H NMR | Pyridine H (C3/C5) | δ 8.2–8.8 ppm |

| HRMS | [M+H]⁺ | m/z 265.1312 (calculated) |

| HPLC Purity | Retention time | 12.3 ± 0.2 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.